FmocEVCit-PAB -

FmocEVCit-PAB

Catalog Number: EVT-8246459
CAS Number:
Molecular Formula: C42H54N6O9
Molecular Weight: 786.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FmocEVCit-PAB is a compound that combines the fluorenylmethoxycarbonyl protecting group with a specific amino acid derivative, likely used in peptide synthesis. The fluorenylmethoxycarbonyl group is widely recognized for its utility as a base-labile amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis. The incorporation of the EVCit (likely referring to a specific amino acid or derivative) and PAB (possibly a linker or another functional group) suggests that this compound may serve specialized roles in peptide chemistry or drug development.

Source and Classification

FmocEVCit-PAB is classified under synthetic organic compounds, specifically within the realm of peptide synthesis. The fluorenylmethoxycarbonyl group is derived from fluorenylmethyloxycarbonyl chloride, and the compound's classification indicates its application in the synthesis of peptides or related biomolecules.

Synthesis Analysis

Methods

The synthesis of FmocEVCit-PAB typically involves several key steps:

  1. Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced through reactions with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate. This can also be achieved by reacting with sodium azide to form a fluorenylmethoxycarbonyl azide intermediate.
  2. Coupling Reactions: Following the introduction of the Fmoc protecting group, coupling reactions are performed to attach the EVCit amino acid derivative to the growing peptide chain. This is often done using standard coupling agents like N,N'-dicyclohexylcarbodiimide or similar reagents.
  3. Formation of PAB Linkage: If PAB refers to a specific linker or functional group, it would be introduced at this stage, ensuring that it is compatible with both the Fmoc and EVCit components.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice (often dimethylformamide), and reaction time to ensure high yields and purity. Monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of FmocEVCit-PAB consists of three primary components:

  • Fluorenylmethoxycarbonyl Group: A bulky protecting group that provides steric hindrance and stability.
  • EVCit Component: This part likely represents an amino acid derivative, which may include specific side chains that confer unique properties.
  • PAB Linker/Functional Group: This component may serve as a bridge or functional site for further modifications or conjugations.

Data

While specific structural data such as molecular weight and exact composition are not provided in the search results, typical values for similar compounds can be inferred from known structures involving Fmoc groups and amino acids.

Chemical Reactions Analysis

Reactions

FmocEVCit-PAB participates in several chemical reactions typical of peptide synthesis:

  1. Deprotection Reactions: The Fmoc group can be removed using weak bases like piperidine, facilitating further coupling reactions without disrupting other sensitive groups.
  2. Coupling Reactions: The activated carboxylic acid of EVCit can react with amines to form peptide bonds.
  3. Cleavage from Resins: If used in solid-phase synthesis, cleavage from the resin would involve specific conditions that preserve the integrity of the peptide product.

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent polarity, temperature, and concentration of reactants. Reaction kinetics can be monitored through UV spectroscopy due to the fluorescent nature of the fluorenyl group.

Mechanism of Action

Process

The mechanism by which FmocEVCit-PAB functions primarily revolves around its role in peptide synthesis:

  1. Protection: The Fmoc group protects the amine during synthesis, preventing unwanted reactions.
  2. Coupling: Once deprotected, the amine can react with activated carboxylic acids to form stable peptide bonds.
  3. Deprotection and Cleavage: After synthesis is complete, the Fmoc group can be cleaved away to yield free amines for further functionalization or biological activity.

Data

Quantitative data on reaction rates and yields would typically be derived from experimental studies focusing on specific conditions used during synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethylformamide or dichloromethane but insoluble in water due to hydrophobic components.

Chemical Properties

  • Stability: Stable under acidic conditions but readily deprotected under basic conditions.
  • Reactivity: Reacts with nucleophiles during coupling reactions; sensitive to moisture which may hydrolyze reactive groups.

Relevant analyses would typically include melting point determination, solubility tests, and stability assessments under various pH conditions.

Applications

FmocEVCit-PAB has significant applications in scientific research:

  • Peptide Synthesis: Utilized extensively in synthesizing peptides for research purposes, including drug development.
  • Bioconjugation Studies: May serve as a versatile building block for constructing complex biomolecules through bioconjugation techniques.
  • Analytical Chemistry: Its fluorescent properties allow for monitoring during chromatographic analysis.
Introduction to Fmoc-Val-Cit-PAB in Targeted Drug Delivery Systems

Role of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Cleavable linkers constitute a sophisticated class of bifunctional molecules designed to balance circulatory stability with intracellular activation. Unlike non-cleavable linkers that require complete antibody degradation for payload release, cleavable linkers respond to specific physiological triggers within cancer cells—such as acidic pH, reducing environments, or enzymatic activity. Among these, enzyme-cleavable linkers offer superior tumor selectivity by leveraging the overexpression of specific proteases (e.g., cathepsin B) in malignant cells. The Val-Cit-PAB motif exemplifies this strategy, where the valine-citrulline dipeptide serves as a protease substrate, while the para-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer. Upon enzymatic cleavage between citrulline and PAB, the PAB group undergoes spontaneous 1,6-elimination, releasing the cytotoxic payload without trace residues. This mechanism minimizes off-target toxicity while maximizing tumor-specific activity [1] [3] [4].

Advantages over Conventional Dipeptide Linkers:Early dipeptide linkers faced limitations such as plasma instability and hydrophobicity. Val-Cit-PAB addresses these through:

  • Enhanced Stability: The citrulline residue (a neutral arginine analog) reduces susceptibility to exopeptidases in plasma.
  • Controlled Drug Release: Cathepsin B cleavage occurs selectively in lysosomes, limiting premature payload release.
  • Bystander Effect: Released membrane-permeable payloads (e.g., monomethyl auristatin E) diffuse to adjacent cancer cells, enhancing antitumor efficacy [1] [4].

Table 1: Comparative Analysis of Cleavable Linker Types in ADCs

Linker TypeCleavage TriggerExample PayloadsAdvantagesLimitations
Val-Cit-PABCathepsin BMonomethyl auristatin E, DoxorubicinHigh tumor selectivity; Bystander effectLimited to protease-rich tumors
HydrazoneAcidic pH (pH 4–5)DoxorubicinSimple chemistry; Rapid release in lysosomesPlasma instability
DisulfideGlutathione reductionMaytansinoidsResponsive to redox gradientsPremature cleavage in blood

Evolutionary Significance of Val-Cit-PAB Linkers in ADC Development

The integration of Val-Cit-PAB linkers marks a paradigm shift in ADC design, transitioning from first-generation conjugates plagued by systemic toxicity to contemporary therapeutics with optimized pharmacokinetics. Historically, ADCs like gemtuzumab ozogamicin (Mylotarg®) utilized hydrazone linkers prone to hydrolysis in circulation, leading to dose-limiting toxicities. The Val-Cit-PAB architecture, pioneered in the early 2000s, introduced unprecedented tumor specificity by exploiting the differential expression of cathepsin B in malignant versus healthy tissues. This innovation enabled the development of ADCs capable of delivering ultratoxic payloads (picomolar IC~50~) while sparing normal cells [4] [7].

Properties

Product Name

FmocEVCit-PAB

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

Molecular Formula

C42H54N6O9

Molecular Weight

786.9 g/mol

InChI

InChI=1S/C42H54N6O9/c1-25(2)36(39(53)46-33(15-10-22-44-40(43)54)37(51)45-27-18-16-26(23-49)17-19-27)48-38(52)34(20-21-35(50)57-42(3,4)5)47-41(55)56-24-32-30-13-8-6-11-28(30)29-12-7-9-14-31(29)32/h6-9,11-14,16-19,25,32-34,36,49H,10,15,20-24H2,1-5H3,(H,45,51)(H,46,53)(H,47,55)(H,48,52)(H3,43,44,54)/t33-,34-,36-/m0/s1

InChI Key

KWMZGLFHTOCNHI-IUKTVIPNSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.